(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-Amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid (4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-Amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 134152-16-2
VCID: VC0238663
InChI: InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1
SMILES: CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N
Molecular Formula: C124H188N30O38S2
Molecular Weight: 2771.1 g/mol

(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-Amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid

CAS No.: 134152-16-2

Main Products

VCID: VC0238663

Molecular Formula: C124H188N30O38S2

Molecular Weight: 2771.1 g/mol

(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-Amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid - 134152-16-2

CAS No. 134152-16-2
Product Name (4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-Amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid
Molecular Formula C124H188N30O38S2
Molecular Weight 2771.1 g/mol
IUPAC Name (4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1
Standard InChIKey UQWBHSWSLFYVPG-ZMGANZJUSA-N
Isomeric SMILES CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)C=C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N
SMILES CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N
Canonical SMILES CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N
Synonyms acetylcholine receptor alpha-subunit (125-148)
acetylcholine receptor alpha-subunit (Lys(125)-Thr(148))
ACH receptors alpha-subunit (125-148)
ACH-AS-receptor
receptor, acetylcholine, alpha-subunit (125-148)
PubChem Compound 16132189
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator